Lamotrigine Impurity 4 Lamotrigine Impurity 4 Used in the preparation of benzoylcyclohexanedione pesticides. An impurity in the synthesis of Lamotrigine.
Brand Name: Vulcanchem
CAS No.: 63985-85-9
VCID: VC0194298
InChI:
SMILES:
Molecular Formula: C8H3Cl2NO
Molecular Weight: 200.03

Lamotrigine Impurity 4

CAS No.: 63985-85-9

Cat. No.: VC0194298

Molecular Formula: C8H3Cl2NO

Molecular Weight: 200.03

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lamotrigine Impurity 4 - 63985-85-9

Specification

CAS No. 63985-85-9
Molecular Formula C8H3Cl2NO
Molecular Weight 200.03
Appearance Grey Solid

Introduction

Chemical Identity and Structural Characteristics

Lamotrigine Impurity 4 is formally known as 2-[(3,4-dichlorophenyl)-cyanomethylene]-hydrazine carboximidamide . It is a process-related impurity that can be formed during the synthesis of lamotrigine, which is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .

The primary chemical and physical properties of Lamotrigine Impurity 4 are summarized in the following table:

ParameterValue
CAS Number356757-50-1
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Physical AppearanceSolid
SolubilitySoluble in Methanol/DMSO

The molecular structure of Lamotrigine Impurity 4 contains a 3,4-dichlorophenyl group connected to a cyanomethylene moiety that links to a hydrazine carboximidamide group. This structural arrangement is significant as it differs from the parent compound lamotrigine, which features a 2,3-dichlorophenyl group attached to a 1,2,4-triazine ring with amino substituents at positions 3 and 5 .

Analytical Characterization Techniques

Accurate identification and quantification of Lamotrigine Impurity 4 require sophisticated analytical techniques. According to the Certificate of Analysis information, several analytical methods are employed for its characterization:

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for purity determination of Lamotrigine Impurity 4, with typical purity specifications of >95% . The detection and quantification of this impurity in pharmaceutical formulations are crucial for quality control purposes.

Spectroscopic Methods

Multiple spectroscopic techniques are utilized to confirm the structural identity of Lamotrigine Impurity 4:

  • Liquid Chromatography-Mass Spectrometry (LCMS) for molecular weight confirmation

  • Proton Nuclear Magnetic Resonance (H1NMR) for structural confirmation

  • Infrared Spectroscopy (IR) for functional group characterization

These analytical methods collectively provide comprehensive characterization of the impurity's chemical identity and purity .

Significance in Pharmaceutical Quality Control

Lamotrigine Impurity 4 holds particular significance in pharmaceutical quality control for several reasons:

Regulatory Compliance

Pharmaceutical manufacturers must identify, quantify, and control Lamotrigine Impurity 4 to meet regulatory requirements and specifications. The presence of this impurity at levels above acceptable thresholds could affect the safety and efficacy of lamotrigine formulations .

Method Development

Recent research has focused on developing and validating analytical methods for the quantitative determination of related substances, including Lamotrigine Impurity 4, in pharmaceutical formulations such as LAMICTAL XR. These methods are essential for stability studies and quality control release testing .

As noted in published research, "The objective of the present study is to develop and validate analytical method for the estimation of related substances in the LAMICTAL XR from tablets..." . This highlights the ongoing efforts to improve the detection and quantification of lamotrigine-related impurities.

Comparison with Other Lamotrigine Impurities

It is important to distinguish Lamotrigine Impurity 4 from other known impurities of lamotrigine. The table below provides a comparative overview of selected lamotrigine impurities:

ImpurityCAS NumberMolecular FormulaMolecular Weight
Lamotrigine Impurity 4356757-50-1C9H7Cl2N5256.09
Lamotrigine EP Impurity B94213-24-8C9H7Cl2N5256.09
Lamotrigine EP Impurity C94213-23-7C9H7Cl2N5256.09
Lamotrigine EP Impurity D661463-79-2C9H5Cl2N3O2258.07
Lamotrigine EP Impurity E50-45-3C7H4Cl2O2191.01

This comparison shows that several impurities share the same molecular formula and weight as Lamotrigine Impurity 4, highlighting the importance of specific analytical methods for their differentiation .

Role in Analytical Method Validation

Lamotrigine Impurity 4 plays a crucial role in analytical method validation for lamotrigine-containing pharmaceutical products:

Linearity and Range Determination

Research has demonstrated that analytical methods for related substances of lamotrigine, including Lamotrigine Impurity 4, can be validated for linearity in the range of 0.20 ppm to 2.50 ppm, which corresponds to the LOQ (Limit of Quantification) to 250% of the specification limit .

Accuracy and Precision Assessment

Accuracy studies performed at the LOQ to 250% level for lamotrigine-related impurities have shown recovery in the range of 95% to 105%, indicating that validated methods provide safe, easy, and reproducible approaches for stability studies and quality control testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator